molecular formula C21H20F3N3O4 B265229 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Katalognummer B265229
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: KRJQKJVAIJDFBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the GABAA receptor, which is a type of receptor that regulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABAA receptor, this compound can increase the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of GABA and decrease the levels of glutamate, which is a neurotransmitter that is involved in excitatory signaling. This compound can also increase the activity of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its high potency and selectivity for the GABAA receptor. However, this compound has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic effects in other neurological disorders such as anxiety disorders and epilepsy. Additionally, more studies are needed to investigate the long-term effects and safety of this compound in animal models and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its mechanism of action involves enhancing the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. This compound has various biochemical and physiological effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in clinical settings.

Synthesemethoden

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(trifluoromethyl)aniline and butanoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain this compound.

Wissenschaftliche Forschungsanwendungen

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C21H20F3N3O4

Molekulargewicht

435.4 g/mol

IUPAC-Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C21H20F3N3O4/c1-29-16-11-10-13(12-17(16)30-2)20-26-19(31-27-20)9-5-8-18(28)25-15-7-4-3-6-14(15)21(22,23)24/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,25,28)

InChI-Schlüssel

KRJQKJVAIJDFBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.